Methyl 6-(2-chlorobenzyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate
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Overview
Description
Methyl 6-(2-chlorobenzyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a complex organic compound with a unique structure that includes a naphthyridine core, a chlorobenzyl group, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(2-chlorobenzyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2-chlorobenzylamine with a suitable naphthyridine precursor under controlled conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(2-chlorobenzyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Methyl 6-(2-chlorobenzyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a lead compound for drug development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 6-(2-chlorobenzyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and are often the subject of detailed mechanistic studies.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-(2-bromobenzyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate
- Methyl 6-(2-fluorobenzyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate
- Methyl 6-(2-methylbenzyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate
Uniqueness
Methyl 6-(2-chlorobenzyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate is unique due to the presence of the chlorobenzyl group, which can influence its reactivity and biological activity. The specific arrangement of functional groups in this compound can lead to distinct properties compared to its analogs.
Properties
Molecular Formula |
C18H15ClN2O3 |
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Molecular Weight |
342.8 g/mol |
IUPAC Name |
methyl 6-[(2-chlorophenyl)methyl]-2-methyl-5-oxo-1,6-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C18H15ClN2O3/c1-11-13(18(23)24-2)9-14-16(20-11)7-8-21(17(14)22)10-12-5-3-4-6-15(12)19/h3-9H,10H2,1-2H3 |
InChI Key |
VGZAYYGXFQHVQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=N1)C=CN(C2=O)CC3=CC=CC=C3Cl)C(=O)OC |
Origin of Product |
United States |
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